Alaproclate, specifically the (R)-enantiomer, is a chemical compound originally developed by Astra AB (now part of AstraZeneca) in the 1970s as a potential antidepressant. It is classified as a selective serotonin reuptake inhibitor (SSRI), which means it functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability and contributing to mood regulation. Alaproclate has also been identified as a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory function.
Alaproclate's chemical structure is represented by the molecular formula with a molar mass of approximately 255.74 g/mol . It is classified under the category of psychoactive drugs due to its effects on neurotransmitter systems in the brain. Alaproclate's development was part of early research into SSRIs, positioning it among other notable compounds like zimelidine and indalpine.
The synthesis of Alaproclate involves several key steps typically associated with organic synthesis techniques:
These methods emphasize careful control over reaction conditions to achieve high yields and purity in the final product.
Alaproclate's molecular structure features a 4-chlorophenyl group attached to an amino acid ester component. Its structural formula can be represented as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions at the molecular level.
Alaproclate can undergo several types of chemical reactions:
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The products formed depend on the specific conditions and reagents used during these reactions.
Alaproclate primarily targets two key receptors in the brain:
The biochemical pathways affected by Alaproclate involve serotonin and glutamate neurotransmission. Increased serotonergic activity can lead to enhanced mood regulation, while NMDA receptor antagonism may contribute to neuroprotective effects.
These properties highlight Alaproclate's stability under normal conditions but also indicate precautions necessary for handling due to its toxicological profile.
Alaproclate has several applications primarily within pharmacology:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0